molecular formula C7H8BClO3 B1456955 3-Chloro-2-hydroxymethylphenylboronic acid CAS No. 1451393-57-9

3-Chloro-2-hydroxymethylphenylboronic acid

Cat. No. B1456955
M. Wt: 186.4 g/mol
InChI Key: VDDFRQZITTVMJA-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxymethylphenylboronic acid is a chemical compound with the molecular formula C7H8BClO3 . It is used in various chemical reactions and has potential applications in different fields .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-hydroxymethylphenylboronic acid consists of 7 carbon atoms, 8 hydrogen atoms, 1 boron atom, 1 chlorine atom, and 3 oxygen atoms . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.


Chemical Reactions Analysis

The specific chemical reactions involving 3-Chloro-2-hydroxymethylphenylboronic acid would depend on the context of the reaction. Boronic acids, in general, are known to participate in various types of chemical reactions, including coupling reactions and condensation reactions .

Scientific Research Applications

Chemical Synthesis and Molecular Interaction

3-Chloro-2-hydroxymethylphenylboronic acid has been utilized in chemical syntheses, particularly in the formation of various derivatives through palladium-catalyzed Suzuki cross-coupling reactions. Such reactions have been instrumental in synthesizing thiophene derivatives, with the arylboronic acids' substituents significantly impacting the electronic properties of the products. These synthesized molecules have demonstrated promising properties, such as haemolytic, biofilm inhibition, and anti-thrombolytic activities, indicating their potential applications in medicinal chemistry (Ikram et al., 2015).

Additionally, 3-Chloro-2-hydroxymethylphenylboronic acid is involved in the synthesis and characterization of nickel hydroxo complexes, serving as intermediates in nickel-catalyzed Suzuki–Miyaura cross-coupling reactions. These complexes play a crucial role in the reaction dynamics, influencing the rate and efficiency of the coupling processes (Christian et al., 2014).

Analytical Applications

In analytical chemistry, 3-Chloro-2-hydroxymethylphenylboronic acid has been employed as a reagent to detect carbohydrates. It converts neutral 1,2-diols into anionic complexes easily identifiable by mass spectrometry, proving invaluable in analyzing complex carbohydrate mixtures from processes like the formose reaction. This application highlights its role in understanding biologically significant carbohydrate formation under prebiotic conditions (Ricardo et al., 2006).

Bioorthogonal Chemistry

In the realm of bioorthogonal chemistry, 3-Chloro-2-hydroxymethylphenylboronic acid has been part of studies exploring the rapid formation of stable boron-nitrogen heterocycles in dilute, neutral aqueous solutions. These reactions are highly specific and compatible with physiological conditions, making them suitable for protein conjugation and other bioorthogonal coupling reactions (Dilek et al., 2015).

Supramolecular Chemistry

In supramolecular chemistry, the structural properties of 3-Chloro-2-hydroxymethylphenylboronic acid and its derivatives have been a subject of interest. Studies have focused on the crystal structures and molecular interactions of these compounds, shedding light on the formation of various molecular conformations and their potential applications in designing novel materials (Shimpi et al., 2007).

properties

IUPAC Name

[3-chloro-2-(hydroxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO3/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-3,10-12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDFRQZITTVMJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)Cl)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-hydroxymethylphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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